(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride

Description

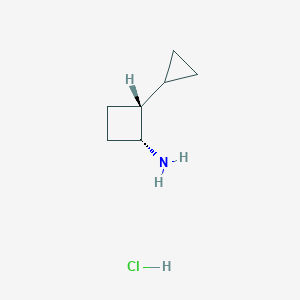

(1R,2R)-2-Cyclopropylcyclobutan-1-amine hydrochloride is a chiral amine derivative featuring a cyclobutane ring fused with a cyclopropyl substituent. The compound’s stereochemistry (1R,2R) is critical for its interactions in biological systems, particularly in pharmaceutical applications where enantioselectivity influences receptor binding and metabolic stability.

Properties

IUPAC Name |

(1R,2R)-2-cyclopropylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7-4-3-6(7)5-1-2-5;/h5-7H,1-4,8H2;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQXVSGOWWWHN-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C2CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride typically involves the use of chiral cyclopropane intermediates. . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of cyclopropane derivatives followed by their conversion into the desired amine. This process can be optimized by employing continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .

Biology

The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of chiral amines in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with specific target interactions.

Industry

Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes in a stereospecific manner, influencing biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Structural Analogs: Cyclopropane and Cyclobutane Derivatives

The compound’s core structure combines a cyclobutane backbone with a cyclopropyl substituent. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituent Effects : The trifluoromethyl group in enhances lipophilicity and metabolic stability, making it valuable in drug design. In contrast, the methoxy group in may improve solubility but reduce membrane permeability.

- Stereochemistry : The (1R,2R) configuration in the target compound and analogs like is critical for enantioselective interactions, as seen in chiral separations of amines via SFC/HPLC.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : Cyclopropane/cyclobutane amines are pivotal in synthesizing drugs targeting neurological disorders (e.g., dopamine receptors) or infectious diseases. For example, trifluoromethyl derivatives are exploited for their electron-withdrawing properties in enzyme inhibition.

- Fine Chemicals : Compounds like (1R,3R)-3-Methoxycyclobutan-1-amine hydrochloride serve as precursors in asymmetric catalysis or agrochemicals.

Biological Activity

(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H12ClN

- Molecular Weight : 145.63 g/mol

- CAS Number : [insert CAS number if available]

Pharmacological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

1. Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. It has been studied for its potential antidepressant and anxiolytic effects.

- Mechanism of Action : Preliminary studies suggest that the compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin availability in the synaptic cleft, thereby improving mood and reducing anxiety symptoms.

2. Antinociceptive Properties

Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models.

- Case Study : In a study involving rodents, administration of the compound resulted in a marked reduction in pain responses to thermal stimuli, indicating its potential utility in pain management therapies.

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with related compounds:

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| (1R,2R)-2-Cyclopropylcyclobutan-1-amine | Antidepressant | Increased serotonin levels; reduced anxiety |

| (S)-Citalopram | SSRI | Improved mood; decreased depressive symptoms |

| (R)-Fluoxetine | SSRI | Enhanced serotonin reuptake inhibition |

| Morphine | Opioid analgesic | Significant pain relief; potential for addiction |

The mechanisms underlying the biological activity of this compound involve several pathways:

- Serotonergic System : By inhibiting the reuptake of serotonin, the compound increases its levels in the synaptic cleft, which is crucial for mood regulation.

- Pain Pathways : The modulation of pain pathways suggests that this compound may influence nociceptive signaling through interactions with opioid receptors or other pain-related neurotransmitters.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of cyclobutane derivatives. The unique cyclopropyl group may enhance binding affinity to target receptors compared to other structural analogs.

Study Outcomes

- In Vivo Studies : Animal models have shown promising results regarding the efficacy of this compound in reducing anxiety-like behaviors.

- In Vitro Studies : Cell line assays indicate that this compound can modulate receptor activity associated with mood regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.